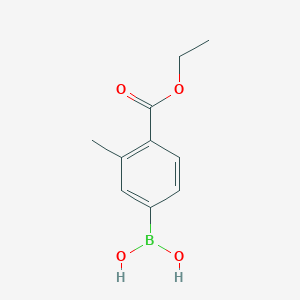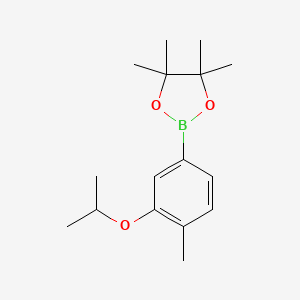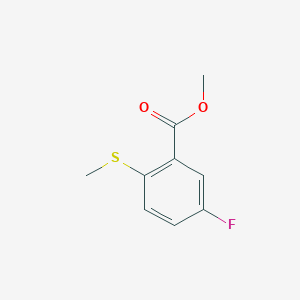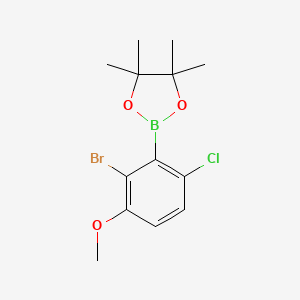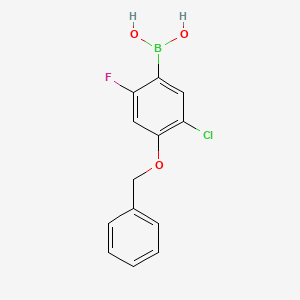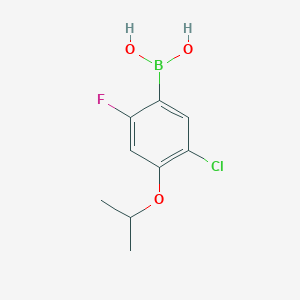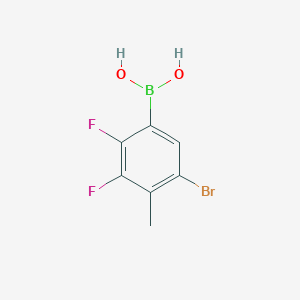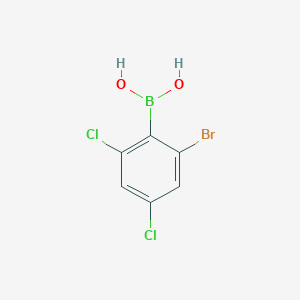
6-Bromo-2,4-dichlorophenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Bromo-2,4-dichlorophenylboronic acid” is a type of organoboron compound . It’s a derivative of phenylboronic acid, where the phenyl group is substituted with bromo and chloro groups .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring with bromo and chloro substituents, and a boronic acid group . The exact positions of these substituents could influence the compound’s properties and reactivity.Chemical Reactions Analysis
Boronic acids, including “this compound”, are known to participate in various chemical reactions. They are commonly used in Suzuki coupling reactions . They can also undergo selective hydroxylation to phenols .Aplicaciones Científicas De Investigación
Metabolic Pathways and Toxicity : A study on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats identified various metabolites, suggesting complex metabolic pathways for brominated compounds in biological systems. This research highlights the potential of using 6-Bromo-2,4-dichlorophenylboronic acid in studies related to metabolic processes and toxicological evaluations (Kanamori et al., 2002).
Chemical Interactions and Biological Effects : Research on the combined treatment of cisplatin and 6-bromo-6-deoxy-L-ascorbic acid in mice demonstrates how brominated compounds can interact with other chemicals to influence toxicity and biological responses. This suggests a potential research application of this compound in studying chemical interactions and their effects on biological systems (Šverko et al., 1999).
Neurotoxicity Studies : The evaluation of delayed neurotoxicity of leptophos and related compounds, including brominated and chlorinated derivatives, in hens provides insights into the neurotoxic potential of such chemicals. This indicates the utility of this compound in neurotoxicity research (Abou-Donia et al., 1980).
Environmental Toxicology : Studies on the acute toxicity and stress behavior of xenobiotics like 2,4-dichlorophenoxyacetic acid on aquatic organisms highlight the environmental impact of chlorinated phenols. This underscores the potential application of this compound in environmental toxicology research (Farah et al., 2004).
Safety and Hazards
Direcciones Futuras
The use of boronic acids in medicinal chemistry has been growing, especially after the discovery of the drug bortezomib . The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics . This suggests that “6-Bromo-2,4-dichlorophenylboronic acid” and similar compounds could have potential applications in the development of new drugs .
Mecanismo De Acción
Target of Action
The primary target of 6-Bromo-2,4-dichlorophenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent, which is a key component in this reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . This is a process where formally nucleophilic organic groups are transferred from boron to palladium . The compound’s interaction with its targets results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .
Pharmacokinetics
Boronic acids, in general, are known for their stability and are often used in drug design due to their ability to form reversible covalent bonds with active site serine residues .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the stability of the compound can be affected by air and moisture .
Propiedades
IUPAC Name |
(2-bromo-4,6-dichlorophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrCl2O2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2,11-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMNZVKLHHQWPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Br)Cl)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrCl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

